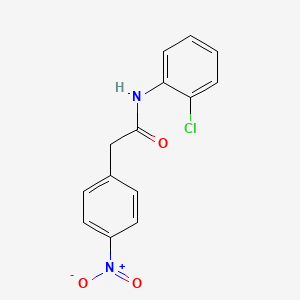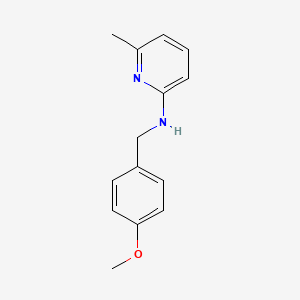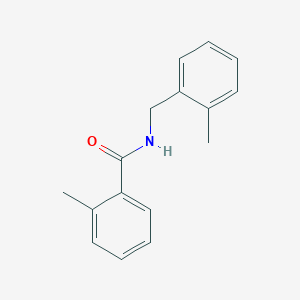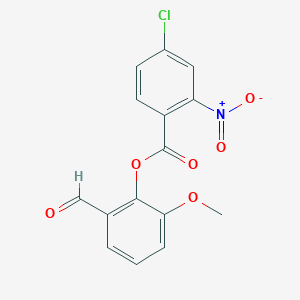![molecular formula C14H9BrN2OS B5776477 2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5776477.png)
2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one, also known as BRD6894, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRD6894 is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.
科学研究应用
2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis in several types of cancer, including acute myeloid leukemia, multiple myeloma, and prostate cancer. This compound has also been shown to have anti-inflammatory effects by suppressing the production of inflammatory cytokines. In addition, it has been shown to improve cardiac function in animal models of heart failure.
作用机制
2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to regulate gene expression. This compound inhibits the binding of BET proteins to acetylated histones, thereby blocking the recruitment of transcriptional machinery and leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by suppressing the production of inflammatory cytokines. In addition, this compound has been shown to improve cardiac function by reducing cardiac fibrosis and improving angiogenesis.
实验室实验的优点和局限性
2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high specificity for BET proteins. It has been shown to have potent activity in vitro and in vivo, making it a promising candidate for further development. However, there are also limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, it has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research and development of 2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to optimize its pharmacokinetic properties, such as solubility and half-life, to improve its effectiveness in vivo. In addition, there is a need to identify biomarkers that can predict the response to this compound treatment, which can help to personalize treatment and improve patient outcomes. Overall, this compound has great potential as a therapeutic agent, and further research is needed to fully explore its applications.
合成方法
2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one can be synthesized using a one-pot reaction method, as described by researchers at the University of Oxford. The synthesis involves the condensation of 5-bromo-2-pyridinecarboxaldehyde with 2-aminothiophenol in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride and triethylamine to form this compound.
属性
IUPAC Name |
2-[(5-bromopyridin-2-yl)iminomethyl]-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS/c15-9-5-6-13(16-7-9)17-8-12-14(18)10-3-1-2-4-11(10)19-12/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMXCXWCYZAOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NC3=NC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5776402.png)
![N,5-dimethyl-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5776412.png)
![4-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5776413.png)
![N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5776416.png)



![methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5776440.png)

![ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)
![2-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5776475.png)

